Cas no 39900-62-4 (5-chloro-1,2-benzoxazole)

5-chloro-1,2-benzoxazole structure
5-chloro-1,2-benzoxazole structure
Product name:5-chloro-1,2-benzoxazole
CAS No:39900-62-4
MF:C7H4NOCl
Molecular Weight:153.56576
CID:298555
PubChem ID:12385478

5-chloro-1,2-benzoxazole 化学的及び物理的性質

名前と識別子

    • 5-Chlorobenzo[d]isoxazole
    • 1,2-Benzisoxazole,5-chloro-
    • 5-Chloro-1,2-benzisoxazole
    • 5-chloro-1,2-benzoxazole
    • 1,2-Benzisoxazole,5-chloro
    • 5-Chlorbenzisoxazol
    • 5-Chlorobenzisoxazole
    • 39900-62-4
    • FT-0728437
    • DTXSID60495711
    • EN300-1460822
    • D78570
    • AMY1673
    • A919373
    • AKOS006292350
    • SCHEMBL9346733
    • MDL: MFCD06659643
    • インチ: InChI=1S/C7H4ClNO/c8-6-1-2-7-5(3-6)4-9-10-7/h1-4H
    • InChIKey: LPAMQJCJSQGMHG-UHFFFAOYSA-N
    • SMILES: ClC1=CC2=C(ON=C2)C=C1

計算された属性

  • 精确分子量: 152.99800
  • 同位素质量: 152.9981414g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 0
  • 重原子数量: 10
  • 回転可能化学結合数: 0
  • 複雑さ: 131
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 26Ų
  • XLogP3: 2.3

じっけんとくせい

  • PSA: 26.03000
  • LogP: 2.48120

5-chloro-1,2-benzoxazole Security Information

5-chloro-1,2-benzoxazole 税関データ

  • 税関コード:2934999090
  • 税関データ:

    中国税関番号:

    2934999090

    概要:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、コンポーネント内容、使用

    要約:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

5-chloro-1,2-benzoxazole Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Chemenu
CM125220-1g
5-chlorobenzo[d]isoxazole
39900-62-4 95%
1g
$296 2021-08-05
Enamine
EN300-1460822-250mg
5-chloro-1,2-benzoxazole
39900-62-4
250mg
$774.0 2023-09-29
Enamine
EN300-1460822-0.05g
5-chloro-1,2-benzoxazole
39900-62-4
0.05g
$1020.0 2023-06-06
Enamine
EN300-1460822-5.0g
5-chloro-1,2-benzoxazole
39900-62-4
5g
$3520.0 2023-06-06
Enamine
EN300-1460822-0.1g
5-chloro-1,2-benzoxazole
39900-62-4
0.1g
$1068.0 2023-06-06
Enamine
EN300-1460822-500mg
5-chloro-1,2-benzoxazole
39900-62-4
500mg
$809.0 2023-09-29
Enamine
EN300-1460822-1000mg
5-chloro-1,2-benzoxazole
39900-62-4
1000mg
$842.0 2023-09-29
Enamine
EN300-1460822-5000mg
5-chloro-1,2-benzoxazole
39900-62-4
5000mg
$2443.0 2023-09-29
Enamine
EN300-1460822-0.5g
5-chloro-1,2-benzoxazole
39900-62-4
0.5g
$1165.0 2023-06-06
Chemenu
CM125220-1g
5-chlorobenzo[d]isoxazole
39900-62-4 95%
1g
$*** 2023-05-30

5-chloro-1,2-benzoxazole 合成方法

5-chloro-1,2-benzoxazole 関連文献

5-chloro-1,2-benzoxazoleに関する追加情報

Introduction to 5-chloro-1,2-benzoxazole (CAS No. 39900-62-4)

5-chloro-1,2-benzoxazole, identified by the Chemical Abstracts Service Number (CAS No.) 39900-62-4, is a significant heterocyclic compound that has garnered considerable attention in the field of pharmaceutical and chemical research. This compound belongs to the benzoxazole family, a class of molecules known for their diverse biological activities and industrial applications. The presence of a chlorine substituent at the 5-position enhances its reactivity and utility in synthetic chemistry, making it a valuable intermediate in the development of various pharmacologically active agents.

The structure of 5-chloro-1,2-benzoxazole consists of a benzene ring fused to an oxygen-containing heterocycle, with a chlorine atom attached to one of the aromatic carbon atoms. This structural motif imparts unique electronic and steric properties, which are exploited in medicinal chemistry for designing molecules with specific target interactions. The benzoxazole core is particularly noteworthy for its role in drug discovery, where it serves as a scaffold for compounds exhibiting antimicrobial, anti-inflammatory, and anticancer properties.

In recent years, 5-chloro-1,2-benzoxazole has been extensively studied for its potential in developing novel therapeutic agents. One of the most compelling areas of research involves its application in the synthesis of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often associated with various diseases, including cancer. By incorporating the 5-chloro-1,2-benzoxazole moiety into kinase inhibitors, researchers have been able to design molecules that exhibit high selectivity and potency against specific kinases. For instance, studies have demonstrated that derivatives of 5-chloro-1,2-benzoxazole can inhibit tyrosine kinases, which are overactive in many cancer types.

Another area where 5-chloro-1,2-benzoxazole has shown promise is in the development of antiviral drugs. The ability of this compound to interfere with viral replication has been explored through various mechanisms. Notably, its incorporation into nucleoside analogs has led to the discovery of compounds that can block viral polymerase enzymes, thereby preventing the synthesis of viral DNA or RNA. This approach has been particularly relevant in the context of emerging infectious diseases, where rapid development of antiviral agents is critical.

The synthesis of 5-chloro-1,2-benzoxazole involves well-established organic reactions that highlight its versatility as a building block. Common synthetic routes include chlorination of benzoxazole derivatives and cyclization reactions that introduce the chlorine substituent at the desired position. These synthetic strategies have been optimized to ensure high yields and purity, making 5-chloro-1,2-benzoxazole readily available for further functionalization. Advanced techniques such as palladium-catalyzed cross-coupling reactions have also been employed to modify the benzoxazole core with additional functional groups, expanding its utility in drug design.

Recent advancements in computational chemistry have further enhanced the understanding of 5-chloro-1,2-benzoxazole's interactions with biological targets. Molecular docking studies have been instrumental in predicting how this compound binds to proteins such as kinases and viral enzymes. These predictions are then validated experimentally through techniques like X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy. The integration of computational methods with experimental data has accelerated the discovery process, allowing researchers to identify promising candidates for further development.

The pharmaceutical industry has taken notice of 5-chloro-1,2-benzoxazole's potential and has incorporated it into several drug candidates currently undergoing clinical trials. These trials aim to evaluate the safety and efficacy of compounds derived from this scaffold in treating various diseases. The success observed in preclinical studies has spurred interest among academic researchers to explore new derivatives and applications for 5-chloro-1,2-benzoxazole. Collaborative efforts between academia and industry are fostering innovation, leading to faster translation of laboratory findings into clinical practice.

From an environmental perspective, the sustainable production and application of 5-chloro-1,2-benzoxazole are also being addressed through green chemistry principles. Researchers are investigating solvent-free reactions and catalytic processes that minimize waste and energy consumption. Additionally, efforts are underway to develop biodegradable derivatives that reduce environmental impact without compromising biological activity. These initiatives align with global trends toward sustainable pharmaceutical development.

In conclusion,5-chloro-1,2-benzoxazole (CAS No. 39900-62-4) is a versatile and highly functional compound with significant potential in pharmaceutical research. Its unique structure and reactivity make it an invaluable tool for developing drugs targeting various diseases. As research continues to uncover new applications for this molecule,5-chloro-1,2-benzoxazole is poised to remain at the forefront of medicinal chemistry innovation.

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